2-Methyl-1-butanethiol (CAS 1878-18-8) is a volatile, sulfur-containing organic compound, also known as 2-methylbutyl mercaptan. As a member of the C5H12S isomer family, it is recognized for its potent, sulfurous, and often meaty aroma profile, which makes it a key component in the flavor and fragrance industry. This compound serves as a high-impact flavoring agent to impart specific savory notes in food products and is also utilized as a chemical intermediate. Its distinct sensory properties and physical characteristics differentiate it from other C5 thiol isomers, making its precise selection critical for formulation and synthesis applications.
Substituting 2-Methyl-1-butanethiol with its structural isomers, such as 3-methyl-1-butanethiol (isoamyl mercaptan) or 1-pentanethiol, is often unviable in practice. While chemically similar, these isomers exhibit significant differences in sensory profiles, including both odor character and detection thresholds, which can fundamentally alter the final flavor of a product. Furthermore, variations in physical properties like boiling point and vapor pressure among isomers affect their volatility and behavior during processing, distillation, and formulation. These distinctions mean that specifying the exact 2-methyl isomer is critical for achieving reproducible sensory outcomes and consistent processability, making generic C5 thiol substitution a high-risk decision for quality-controlled applications.
The primary procurement driver for 2-Methyl-1-butanethiol is its specific sensory profile. While its isomer 3-methyl-1-butanethiol is known for a potent 'skunky' or 'alliaceous' character, 2-Methyl-1-butanethiol provides a different profile often described as sulfurous, meaty, and bloody at a 0.10% concentration in propylene glycol. This distinction is critical in flavor formulation, where the goal is to impart a specific savory or meat-like note rather than the 'off-flavor' character associated with other isomers like 3-methyl-1-butanethiol in products such as beer.
| Evidence Dimension | Odor Character Profile |
| Target Compound Data | Sulfurous, meaty, bloody |
| Comparator Or Baseline | 3-Methyl-1-butanethiol (Isoamyl mercaptan): Skunky, sulfurous, alliaceous notes |
| Quantified Difference | Qualitative but distinct difference in primary odor descriptors, critical for flavor application. |
| Conditions | Organoleptic evaluation at 0.10% in propylene glycol for the target compound; general characterization for the comparator. |
This specific odor profile is non-interchangeable with its isomers, making it essential for creating precise savory and meat-like flavor notes in food products.
2-Methyl-1-butanethiol exhibits a distinct boiling point compared to its common structural isomers, a key parameter for process design, separation, and formulation stability. Its boiling point is typically cited as 116-117 °C. This is significantly different from its branched isomer, 3-methyl-2-butanethiol (109-112 °C), and its tertiary isomer, 2-methyl-2-butanethiol (96-100 °C). This difference in volatility is critical for applications involving fractional distillation or for controlling release rates in formulated products.
| Evidence Dimension | Boiling Point (°C at 760 mmHg) |
| Target Compound Data | 116-117 °C |
| Comparator Or Baseline | 3-Methyl-2-butanethiol: 109-112 °C |
| Quantified Difference | ~5-7 °C higher boiling point than 3-methyl-2-butanethiol, indicating lower volatility. |
| Conditions | Standard atmospheric pressure (760 mmHg). |
The specific boiling point allows for predictable processing and separation from isomers and other components, ensuring purity and consistent performance in volatility-sensitive applications.
For quality control and analytical applications, 2-Methyl-1-butanethiol can be clearly distinguished from its isomers using standard gas chromatography (GC) methods. Its Kovats retention index on a standard non-polar column is reported as 771-775. This value is distinct from other C5 thiols, such as 1-pentanethiol (retention index ~786) and 3-methyl-1-butanethiol (retention index ~762), enabling its unambiguous identification and quantification. This chromatographic separation is fundamental for ensuring the purity of the material and the integrity of the final product.
| Evidence Dimension | Kovats Retention Index (Non-polar column) |
| Target Compound Data | 771-775 |
| Comparator Or Baseline | 3-Methyl-1-butanethiol: ~762 | 1-Pentanethiol: ~786 |
| Quantified Difference | Separable by >10 index units from its closest isomers, allowing for clear analytical distinction. |
| Conditions | Gas chromatography with a standard non-polar stationary phase (e.g., DB-5 or equivalent). |
This distinct retention index is crucial for procurement verification and QC, confirming that the supplied material is the correct isomer and not a mixture, which could compromise flavor or synthesis.
This compound is the right choice when formulating flavor systems that require a specific sulfurous, meaty character without the 'skunky' or 'rubbery' off-notes associated with isomers like 3-methyl-1-butanethiol. Its distinct profile is critical for authenticity in processed meat, savory snack, and soup applications.
In multi-step syntheses or formulations where component volatility must be precisely managed, the higher boiling point of 2-Methyl-1-butanethiol (116-117 °C) makes it a more suitable choice than more volatile isomers like 3-methyl-2-butanethiol. This ensures it remains in the reaction or formulation phase under specific temperature and pressure conditions where isomers would be lost.
Due to its unique and reproducible Kovats retention index, high-purity 2-Methyl-1-butanethiol serves as an essential analytical standard. It is used to calibrate chromatographic systems for the quality control of food, beverages, and environmental samples where the presence and concentration of this specific isomer must be confirmed and distinguished from other volatile sulfur compounds.
Flammable;Irritant